molecular formula C18H16Cl3N3O3S2 B2600933 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-13-1

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2600933
CAS No.: 324541-13-1
M. Wt: 492.81
InChI Key: JVVVDYWRARXARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a 5-chloro-1,3-benzothiazol-2-yl moiety.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O3S2/c19-7-9-24(10-8-20)29(26,27)14-4-1-12(2-5-14)17(25)23-18-22-15-11-13(21)3-6-16(15)28-18/h1-6,11H,7-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVVDYWRARXARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.

    Attachment of the Benzamide Group: The benzothiazole intermediate is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.

    Introduction of the Sulfamoyl Group: The final step involves the reaction of the benzamide intermediate with bis(2-chloroethyl)sulfamide under basic conditions to introduce the bis(2-chloroethyl)sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and benzothiazole moieties.

    Hydrolysis: The amide and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Products include azido or thiol derivatives.

    Oxidation: Oxidized forms of the sulfamoyl or benzothiazole groups.

    Reduction: Reduced forms of the benzothiazole ring or sulfamoyl group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)sulfamoyl group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

  • Structural Features: Retains the bis(2-chloroethyl)amino group but replaces the benzothiazol ring with a 2-aminophenyl moiety.
  • Biological Activity :
    • HDAC1 inhibition (IC₅₀ = 95.2 nM) with 10.3-fold higher antiproliferative potency than SAHA in A2780 ovarian cancer cells.
    • Induces G2/M phase arrest and apoptosis in HepG2 cells .
  • Key Difference : The absence of the benzothiazol ring likely reduces target specificity compared to the 5-chloro-benzothiazol variant, which may enhance binding to HDAC isoforms or other enzymes.

N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA)

  • Structural Features : Introduces a para-fluorine on the benzamide ring, improving metabolic stability.
  • Biological Activity : Enhanced selectivity and in vivo stability over NA, attributed to fluorine’s electron-withdrawing effects .
  • Key Difference : Fluorine substitution at the para position contrasts with the 5-chloro substitution on the benzothiazol ring in the target compound, suggesting divergent pharmacokinetic and target-binding profiles.

Sulfamoyl-Benzamide Derivatives with Varied Heterocycles

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

  • Structural Features : Replaces benzothiazol with a 1,3,4-oxadiazole ring and incorporates a benzyl(methyl)sulfamoyl group.
  • Biological Activity : Antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • Key Difference : The oxadiazole ring and methoxyphenyl substituent shift the therapeutic focus from anticancer to antifungal applications.

4-[bis(2-Cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

  • Structural Features: Substitutes chloroethyl groups with cyanoethyl chains and replaces benzothiazol with a 5-methyl-4-phenylthiazol ring.
  • Physicochemical Properties: Higher polarity (due to cyano groups) and reduced molecular weight (vs. the target compound) likely alter solubility and membrane permeability .

Chlorinated Benzothiazol Analogues

4-[bis(2-Chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

  • Structural Features : Ethoxy substitution at the 4-position of benzothiazol instead of 5-chloro.
  • Physicochemical Properties : Molecular weight = 502.4 g/mol; XLogP3 = 4.2 (indicative of moderate lipophilicity) .

Comparative Analysis of Key Properties

Compound Name/ID Structural Features Biological Activity Physicochemical Properties Reference
Target Compound 5-Chloro-benzothiazol; bis(2-chloroethyl)sulfamoyl Putative HDAC inhibition; antitumor effects MW ≈ 502 g/mol; XLogP3 ≈ 4.2 (estimated)
NA () 2-Aminophenyl; bis(2-chloroethyl)amino HDAC1 IC₅₀ = 95.2 nM; antiproliferative Not reported
FNA () 4-Fluorophenyl; bis(2-chloroethyl)amino Enhanced metabolic stability Improved solubility (fluorine substitution)
LMM5 () 1,3,4-Oxadiazole; benzyl(methyl)sulfamoyl Antifungal (thioredoxin reductase inhibition) MW ≈ 550 g/mol (estimated)
4-Ethoxy-benzothiazol analogue () 4-Ethoxy-benzothiazol; bis(2-chloroethyl)sulfamoyl Not reported MW = 502.4 g/mol; XLogP3 = 4.2

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety and a benzothiazole ring, which are known to contribute to its biological activity. Its molecular formula is C18H18Cl2N4O3S, with a molecular weight of 421.33 g/mol.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : A related compound, bis(2-chloroethyl)aminobenzamide (FNA), showed potent inhibition against HDAC3 with an IC50 value of 95.48 nM. It exhibited significant antiproliferative effects on HepG2 liver cancer cells with an IC50 of 1.30 μM .
  • In vivo Studies : In xenograft models, FNA demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating substantial antitumor efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that benzothiazole derivatives generally possess antibacterial properties:

  • Testing Against Bacteria : Compounds similar to the target compound were evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated promising antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Study on Antitumor Efficacy : A study evaluated various benzothiazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The compounds demonstrated varying degrees of effectiveness, with some showing higher activity in 2D assays compared to 3D models, indicating their potential as new antitumor agents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized benzothiazole derivatives, revealing significant inhibitory effects against tested bacterial strains. These findings support the hypothesis that structural modifications can enhance biological activity against pathogens .

Data Summary

Biological ActivityCompound TestedIC50 ValueEfficacy
AntitumorFNA1.30 μMHigh
AntimicrobialBenzothiazole DerivativesVariesModerate to High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.